molecular formula C10H7Cl2IS B1247686 Tiodonium chloride CAS No. 38070-41-6

Tiodonium chloride

Cat. No.: B1247686
CAS No.: 38070-41-6
M. Wt: 357.04 g/mol
InChI Key: MUDNTMPKEQHPDK-UHFFFAOYSA-M
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Description

Tiodonium Chloride is a diaryliodonium salt reagent of interest in organic synthesis and materials science. Iodonium salts are recognized for their stability and utility as aryl group transfer agents . They serve as versatile precursors for generating aryl radicals, which can be used to modify surfaces and alter properties like wettability and conductivity . In synthetic chemistry, these salts participate in arylation reactions and can be transformed into other iodonium salts through exchange reactions, with the counteranion playing a significant role in determining their reactivity and purification . The structure of diaryliodonium salts in organic media can involve anion-bridged clusters, which is relevant for understanding their reaction mechanisms with nucleophiles . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use. Researchers should consult appropriate safety data sheets prior to use.

Properties

CAS No.

38070-41-6

Molecular Formula

C10H7Cl2IS

Molecular Weight

357.04 g/mol

IUPAC Name

(4-chlorophenyl)-thiophen-2-yliodanium;chloride

InChI

InChI=1S/C10H7ClIS.ClH/c11-8-3-5-9(6-4-8)12-10-2-1-7-13-10;/h1-7H;1H/q+1;/p-1

InChI Key

MUDNTMPKEQHPDK-UHFFFAOYSA-M

SMILES

C1=CSC(=C1)[I+]C2=CC=C(C=C2)Cl.[Cl-]

Canonical SMILES

C1=CSC(=C1)[I+]C2=CC=C(C=C2)Cl.[Cl-]

Synonyms

DH-164
DL 164
tiodonium chloride

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Tiodonium Chloride

Established Synthetic Pathways for Aryliodonium Salts and Related Structures

The synthesis of diaryliodonium salts, including structures analogous to tiodonium (B10782380) chloride, has traditionally relied on several well-established methods. These routes typically involve the use of organometallic reagents or the oxidation of iodine(I) precursors.

A classical approach involves the reaction of aryllithium reagents with unstable vinyliodonium(III) dichloride. mdpi.com Another common stepwise method utilizes a variety of organometallic nucleophiles such as lithio-, silyl-, stannyl-, and boryl-arenes. mdpi.com For instance, the reaction of potassium organotrifluoroborates with p-iodotoluene difluoride under mild conditions represents a viable pathway for creating various iodonium (B1229267) salts. organic-chemistry.org

Direct methods have also been explored to shorten the synthetic process. Electrophilic substitution on aromatic compounds using iodine(III) reagents activated by strong acids or [hydroxy(tosyloxy)iodo]arenes can produce diaryliodonium salts, although these methods sometimes result in moderate yields and poor regioselectivity. mdpi.com A more direct approach for synthesizing symmetric and unsymmetric electron-rich diaryliodonium salts involves using m-chloroperbenzoic acid (mCPBA) and p-toluenesulfonic acid, which delivers diaryliodonium tosylates in high yields. organic-chemistry.org

The synthesis often begins with an iodoarene, which is oxidized in the presence of another arene to form the diaryliodonium salt. A common oxidant for this purpose is m-chloroperbenzoic acid (mCPBA). chemrxiv.orgchemrxiv.org The general structure of diaryliodonium salts features a T-shaped geometry with two aryl groups and a counter-anion bonded to the iodine center. researchgate.netdiva-portal.org

Table 1: Established Synthetic Methods for Diaryliodonium Salts

Method Reagents Key Features Citations
Organometallic Route Aryllithium, Arylstannanes, Arylboronic acids, etc. Stepwise process, versatile for various aryl groups. mdpi.com
Direct Electrophilic Substitution I(III) reagents, strong acids Shorter route, but can have moderate yields and low regioselectivity. mdpi.com
Oxidation of Iodoarenes Iodoarenes, arenes, mCPBA One-pot synthesis is possible, good yields for electron-rich arenes. chemrxiv.orgchemrxiv.orgresearchgate.net
Koser's Reagent Condensation ArI(OH)OTs, arenes, fluoroalcohol medium Dehydrative condensation, high yields. mdpi.com

Exploration of Novel Synthetic Routes for Tiodonium Chloride Analogues

Recent research has focused on developing more efficient, scalable, and environmentally friendly methods for synthesizing diaryliodonium salts and their analogues, including heteroaryliodonium salts like this compound.

One significant advancement is the development of one-pot synthesis protocols. Olofsson's research group developed a one-pot preparation of diaryliodonium salts that is fast, high-yielding, and has a broad substrate scope. organic-chemistry.orgresearchgate.net These methods often start from iodoarenes or even directly from arenes, using an oxidant like m-CPBA or Oxone in the presence of an acid. chemrxiv.orgbeilstein-journals.org For example, a facile protocol using Oxone and sulfuric acid allows for the synthesis of a wide range of iodonium salts, including those with electron-donating and electron-withdrawing substituents. beilstein-journals.org This method even permits the one-pot synthesis of symmetric diaryliodonium salts directly from arenes through an in situ iodination–oxidation sequence. beilstein-journals.org

The synthesis of heteroaryliodonium salts, which are structurally similar to this compound, has also seen significant progress. A direct and efficient synthesis of thienyl(aryl)iodonium salts has been reported. frontiersin.org Furthermore, a comprehensive toolkit for preparing arylenebis(aryliodonium) salts from diiodoarenes via m-CPBA oxidation has been developed, offering one-pot or two-stage pathways depending on substrate solubility. chemrxiv.orgchemrxiv.org These methods are applicable to a wide range of arenes, including thiophene (B33073), to produce bis(iodonium) triflates in high yields. chemrxiv.org

Sustainable approaches are also being explored. Two one-pot routes to diaryliodonium triflates have been developed in the sustainable solvent ethyl acetate, demonstrating scalability with impressively low E-factors (a measure of environmental impact). rsc.org

Table 2: Novel Synthetic Routes for Diaryliodonium Salt Analogues

Method Reagents/Solvents Key Features Citations
One-Pot Synthesis (Olofsson) Iodoarenes, m-CPBA, p-toluenesulfonic acid, trimethoxybenzene Fast, high yield, broad substrate scope. organic-chemistry.org
One-Pot Synthesis (Oxone) Arenes/Iodoarenes, Oxone, Sulfuric acid Uses cheap, readily available oxidant; allows direct synthesis from arenes. beilstein-journals.org
Sustainable One-Pot Synthesis Iodoarenes, m-CPBA, TfOH, ethyl acetate Uses sustainable solvent, scalable, low environmental impact. rsc.org
Bis(iodonium) Salt Synthesis Diiodoarenes, m-CPBA Versatile for various arenes including thiophene, good to excellent yields. chemrxiv.orgchemrxiv.org

Strategies for Functional Group Transformations and Derivatization within the Tiodonium Framework

The ability to introduce or modify functional groups on the aromatic rings of the tiodonium framework is crucial for creating diverse analogues. This can be achieved either by using pre-functionalized starting materials or by performing transformations on the synthesized iodonium salt.

The synthesis of diaryliodonium salts is tolerant of a wide variety of functional groups on the aryl rings. Both electron-donating and electron-withdrawing groups are generally well-tolerated in modern synthetic protocols. beilstein-journals.orgbeilstein-journals.org However, the electronic nature of the substituents can influence the reaction yield; for instance, in some syntheses, electron-donating groups on the aryliodonium salt lead to moderate product yields, while electron-withdrawing groups can decrease yields. beilstein-journals.org

Functional group interconversions are a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com For example, alcohols can be converted to alkyl halides using reagents like thionyl chloride (SOCl₂). fiveable.meorgsyn.org While specific examples of performing such transformations directly on the this compound molecule are not extensively detailed in the provided context, the principles of functional group interconversion are broadly applicable. fiveable.meorganic-synthesis.comcienotes.com For instance, a hydroxyl-containing diaryliodonium salt can be reacted with reagents containing isocyanate groups to form urethane-containing iodonium salts. google.com

Furthermore, diaryliodonium salts themselves can be used to introduce complex functionalities. They can serve as precursors to arynes, which are highly reactive intermediates, when an appropriate activating group is present at the ortho position of the iodonium moiety. rsc.org This allows for subsequent double functionalization reactions. rsc.org

Catalytic Approaches in this compound Synthesis and Modification

Catalysis offers powerful tools for both the synthesis and modification of diaryliodonium salts, often providing milder reaction conditions and improved selectivity.

While many arylation reactions use diaryliodonium salts in the presence of transition-metal catalysts (e.g., copper, palladium), catalytic methods for the synthesis of the salts themselves are also emerging. diva-portal.orgfrontiersin.orgacs.org Diaryliodonium salts can act as Lewis acid catalysts in certain organic reactions, such as Diels-Alder reactions. acs.org

In terms of modification, copper catalysis has been employed in the reaction of diaryliodonium salts with pyridinium (B92312) N-amidate to afford 2-pyridinium aniline (B41778) derivatives. rsc.org This demonstrates a catalytic approach to derivatizing the iodonium salt framework. Patents have also disclosed diaryliodonium salts as cationic photoinitiators, which can be combined with a cocatalyst like copper to initiate polymerization. google.com

Titanium-catalyzed reactions have shown promise in C-C bond activation and could offer novel strategies for modifying complex molecules. nih.gov For example, a Ti(III) catalyst can abstract a chlorine atom from an alkyl chloride to generate a carbon-centered radical for subsequent C-C bond formation. nih.gov While not directly applied to this compound synthesis in the search results, such radical-based catalytic systems represent a potential future direction for the functionalization of halogenated aryliodonium salts. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques Applied to Tiodonium Chloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Chloride and Iodine Environments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds like tiodonium (B10782380) chloride in solution. While standard ¹H and ¹³C NMR provide information about the proton and carbon frameworks, specialized NMR techniques can probe the local environments of the chlorine and iodine atoms.

Iodine-127 NMR: The iodine-127 nucleus, with a spin number of 5/2, possesses a quadrupole moment, which can lead to broad signals. researchgate.net However, for organic iodides, distinct signals can be obtained, revealing the oxidation state of the iodine atom. researchgate.net In the context of tiodonium chloride, an iodonium (B1229267) salt, the iodine is in a +3 oxidation state. rsc.org The chemical shift in ¹²⁷I NMR would be characteristic of this hypervalent state, distinguishing it from iodide (I⁻) or other organoiodine compounds. researchgate.net Limited evidence from NMR spectroscopy has indicated that iodine is often attached to aromatic structures in organoiodine compounds. acs.org

Chlorine-35/37 NMR: Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl, both with a spin of 3/2. huji.ac.il ³⁵Cl is generally preferred due to its higher sensitivity, despite yielding slightly broader signals. huji.ac.il For ionic chlorides, these nuclei can provide information on the chloride ion's environment. huji.ac.il In a solution of this compound, the chloride anion would be in a specific chemical environment, influenced by the solvent and the tiodonium cation. The chemical shift and line width of the ³⁵Cl or ³⁷Cl signal would be sensitive to these interactions, including any potential ion-pairing or complex formation. acs.org However, organic chlorides typically produce very broad signals, limiting the application of chlorine NMR to smaller molecules. huji.ac.il

NucleusKey Information Provided for this compoundTypical Challenges
¹²⁷I - Oxidation state of iodine (+3) - Electronic environment around the iodine atom- Quadrupolar broadening of signals
³⁵Cl / ³⁷Cl - Environment of the chloride anion - Ion-pairing and solvation effects- Quadrupolar broadening - Lower sensitivity for ³⁷Cl
¹H - Connectivity of the aromatic and thiophene (B33073) rings - Purity assessment- Signal overlap in complex spectra
¹³C - Carbon skeleton of the cation- Lower natural abundance and sensitivity

Vibrational Spectroscopy (Raman, FT-IR) for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, encompassing both Raman and Fourier-Transform Infrared (FT-IR) spectroscopy, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound and analyzing intermolecular interactions. These techniques probe the vibrational modes of the molecule, which are sensitive to its structure and bonding. mt.comedinst.com

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. For this compound, characteristic absorption bands would be expected for the aromatic and thiophene rings. These include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.orgpressbooks.pub

C=C stretching: In-ring C=C stretching vibrations of the aromatic and thiophene rings are expected in the 1600-1400 cm⁻¹ region. libretexts.orgpressbooks.pub

C-H out-of-plane bending ("oop"): These vibrations, occurring between 900 and 675 cm⁻¹, are often diagnostic of the substitution pattern on the aromatic ring. libretexts.orgmdpi.com

C-S stretching: The thiophene ring should exhibit C-S stretching vibrations.

C-Cl stretching: The carbon-chlorine stretching vibration would also be present.

The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that is unique to the molecule. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mt.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in observing:

Vibrations of the C-I-C framework.

Symmetric breathing modes of the aromatic and thiophene rings.

Vibrations involving the C-S bond in the thiophene ring.

Raman spectroscopy can be particularly useful for studying diaryliodonium salts. conicet.gov.arresearchgate.netacs.org The technique is sensitive to the crystal lattice structure and can be used to study polymorphism. mt.com

Interaction Analysis: Both FT-IR and Raman spectroscopy can provide insights into intermolecular interactions. For instance, shifts in the vibrational frequencies of the tiodonium cation in different solvents could indicate the nature and strength of ion-solvent interactions. In the solid state, these techniques can be used to study the crystal packing and any non-covalent interactions, such as those between the iodonium cation and the chloride anion.

Vibrational ModeExpected FT-IR Region (cm⁻¹)Expected Raman Activity
Aromatic C-H Stretch3100-3000 libretexts.orgpressbooks.pubModerate
Aromatic C=C Stretch1600-1400 libretexts.orgpressbooks.pubStrong
C-H Out-of-Plane Bend900-675 libretexts.orgmdpi.comWeak-Moderate
C-I StretchLower frequency regionStrong
C-S StretchLower frequency regionModerate-Strong
C-Cl StretchLower frequency regionModerate

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction and crystallography are unparalleled techniques for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would provide a wealth of information.

Crystal Structure: The analysis would reveal the exact bond lengths and angles of the tiodonium cation and the position of the chloride anion in the crystal lattice. This includes the C-I and I-Cl bond distances and the geometry around the hypervalent iodine atom, which is typically T-shaped in diaryliodonium salts. rsc.orgrsc.org

Supramolecular Organization: The crystal structure would also elucidate the nature of the intermolecular interactions that govern the packing of the ions in the crystal. This includes the secondary bonding between the electrophilic iodine center of the cation and the chloride anion. In diaryliodonium halides, it is common to observe the formation of dimers or even tetramers through these secondary bonds. nih.govrsc.org For instance, the crystal structure of di(p-tolyl)iodonium bromide revealed the presence of both dimeric and tetrameric structures. rsc.org Similar oligomeric structures, connected by anion bridges, have been observed for other diaryliodonium salts. nih.gov

Structural Parameters from a Hypothetical X-ray Diffraction Study of this compound:

ParameterExpected Value/ObservationSignificance
I-C(phenyl) bond length ~2.1 ÅConfirms covalent bond between iodine and the phenyl ring.
I-C(thienyl) bond length ~2.1 ÅConfirms covalent bond between iodine and the thienyl ring.
C-I-C bond angle ~90°Consistent with the T-shaped geometry of diaryliodonium salts.
I···Cl⁻ distance > Sum of covalent radii, < Sum of van der Waals radiiIndicates a secondary bonding interaction.
Crystal Packing Dimer or tetramer formation via I···Cl⁻ bridgesReveals the supramolecular organization in the solid state. nih.govrsc.org

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Bonding Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the electronic structure and local coordination environment of a specific atom. For this compound, XAS at the iodine K-edge or L-edges would be particularly insightful.

X-ray Absorption Near-Edge Structure (XANES): The XANES region of the spectrum is sensitive to the oxidation state and coordination geometry of the absorbing atom. The position of the iodine K-edge is sensitive to its formal valence state. nih.gov XANES spectra of organohalogen compounds can be used to distinguish between aliphatic and aromatic compounds. nih.gov Studies on various iodine compounds have shown a clear correlation between the absorption edge energy and the formal oxidation state of iodine, ranging from -1 to +7. researchgate.netrsc.orgrsc.org For this compound, the iodine XANES spectrum would be characteristic of the I(III) oxidation state. The shape of the edge can also be influenced by the number of bound oxygen atoms, although this is not directly applicable to this compound. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides information about the local atomic environment of the absorbing atom, including the identity and distance of neighboring atoms. Analysis of the EXAFS spectrum of this compound would allow for the determination of the I-C bond distances and potentially the I···Cl distance in both solid and solution phases. This can be used to discriminate between aliphatic and aromatic organohalogen compounds based on the halogen-carbon bond lengths, which are typically shorter for aromatic compounds. nih.gov

XAS TechniqueInformation Gained for this compound
XANES - Confirmation of the +3 oxidation state of iodine. - Information on the coordination geometry around the iodine atom. nih.gov
EXAFS - Determination of I-C bond lengths. - Information on the distance to the chloride counter-ion. nih.gov

Application of Mass Spectrometry in Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of this compound and assessing its purity.

Molecular Ion Peak: In a typical mass spectrum, this compound would be expected to show a peak corresponding to the tiodonium cation [C₁₀H₇ClIS]⁺. The isotopic pattern of this peak would be characteristic, showing the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur isotopes. The exact mass of the cation is 321.59 g/mol . nih.gov

Fragmentation Pattern: The fragmentation of the tiodonium cation under mass spectrometric conditions can provide further structural information. The mechanisms of formation and dissociation of halonium ions have been investigated using tandem mass spectrometry. rsc.org Fragmentation might involve the loss of the chlorophenyl or thienyl groups, or other characteristic cleavages. The fragmentation of diethyl halonium ions has been shown to involve both classical and nonclassical structures, and similar complexities could be expected for diaryliodonium ions. nih.gov

Purity Assessment: Mass spectrometry is a highly sensitive technique for detecting impurities. The presence of peaks corresponding to starting materials, byproducts, or degradation products would indicate the purity level of the this compound sample. Techniques like electrospray ionization (ESI) are well-suited for analyzing charged species like the tiodonium cation. acs.org

Mass Spectrometry AnalysisExpected Result for this compoundPurpose
Molecular Ion Detection Peak at m/z corresponding to [C₁₀H₇ClIS]⁺ with characteristic isotopic patternStructural confirmation and molecular weight determination. nih.gov
Tandem MS (MS/MS) Fragmentation pattern revealing loss of aryl/thienyl groupsStructural elucidation and confirmation of connectivity. rsc.orgnih.gov
High-Resolution MS Accurate mass measurement of the molecular ionElemental composition confirmation.
Impurity Profiling Detection of low-level contaminantsPurity assessment.

Development of Sophisticated Analytical Chemistry Methods for Tiodonium Chloride Characterization

Chromatographic Methodologies for Separation and Quantification (e.g., HPLC, GC)

Chromatographic techniques are fundamental in the analytical workflow for Tiodonium (B10782380) chloride, offering high-resolution separation and sensitive quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for this purpose.

An HPLC assay was specifically developed to permit the quantitation of Tiodonium chloride. regulations.gov While detailed parameters of this specific assay are proprietary, the general approach for analyzing ionic organic compounds like this compound involves careful selection of the stationary and mobile phases to achieve optimal separation. For the analysis of the chloride ion itself, ion chromatography, a form of HPLC, is often utilized with a conductivity or electrochemical detector. researchgate.net An alternative approach is indirect ion chromatography, which allows for the detection of anions like chloride using a standard HPLC system with a UV detector by measuring the displacement of a UV-absorbing ion in the mobile phase. researchgate.net

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. scribd.com While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC can be employed for the analysis of potential volatile impurities or degradation products. For instance, GC coupled with a Flame Ionization Detector (FID) is a robust method for quantifying related impurities in pharmaceutical substances. researchgate.net The use of headspace GC can also be applied for the analysis of volatile components within a sample matrix. rfppl.co.in

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

Technique Analyte Principle Typical Detector Key Considerations
HPLC Tiodonium CationSeparation based on polarity and interaction with stationary phase. regulations.govUV, Charged Aerosol Detector (CAD)Method development requires optimization of column, mobile phase, and pH.
Ion Chromatography Chloride AnionSeparation of ions based on ionic interactions with the stationary phase. researchgate.netConductivitySpecific for ionic species; requires a dedicated ion chromatography system.
GC Volatile ImpuritiesSeparation based on boiling point and polarity in a gaseous mobile phase. scribd.comFlame Ionization (FID), Mass Spectrometry (MS)Limited to thermally stable and volatile compounds; derivatization may be needed for non-volatile analytes.

Electrochemical Sensor Design for Chloride Ion Detection and Relevance to this compound Analysis

The presence of a chloride ion in the this compound structure makes electrochemical methods that are sensitive to halides particularly relevant for its characterization. These sensors offer the potential for rapid, cost-effective, and portable analysis.

The design of electrochemical sensors for chloride ions often involves the use of ion-selective electrodes (ISEs). nih.govinnoget.com A common approach utilizes a silver/silver chloride (Ag/AgCl) electrode as the reference. The potential of this electrode is dependent on the chloride ion concentration in the sample, allowing for quantitative measurement. nih.gov Disposable, screen-printed electrodes have been developed for the voltammetric determination of chloride ions, where the shift in the peak potential of a redox probe is proportional to the chloride concentration. nih.govresearchgate.net These sensors can be fabricated on flexible substrates, opening possibilities for in-situ measurements. mdpi.com

Another strategy involves the use of solid-state ISEs. For example, a flat thin-film gold electrode can be used for the detection of chloride ions through cyclic voltammetry. nih.gov The development of wearable electrochemical sensors for chloride detection in sweat demonstrates the advancing capabilities and miniaturization of this technology. mdpi.com While these sensors are designed for general chloride detection, their application to the analysis of this compound would require validation to assess potential matrix effects from the organic cation and any excipients present in a formulated product.

Table 2: Research Findings on Electrochemical Chloride Sensors

Sensor Type Methodology Key Findings Potential Relevance to this compound
Voltammetric Disposable SensorScreen-printed electrodes with an Ag/AgCl pseudo-reference. nih.govMeasures chloride concentration by the shift in the voltammetric peak potential of a control species. Reproducibility below 3% was achieved. nih.govOffers a simple and inexpensive method for quantifying the chloride content in aqueous solutions of this compound.
Solid-State Ion-Selective ElectrodeFlat thin-film gold electrode. nih.govEnables fast detection of chloride ions in serum using cyclic voltammetry. nih.govCould be adapted for rapid quality control testing of this compound samples.
Wearable Sweat SensorSilver-based electrodes on a polylactic acid substrate. mdpi.comDemonstrates the feasibility of integrated, flexible sensors for real-time chloride monitoring. mdpi.comHighlights the potential for developing specialized sensors for in-field or process monitoring of this compound.

Advanced Titrimetric Approaches for Halide Quantification

Titrimetry remains a robust and accurate primary method for the quantification of halides, including the chloride component of this compound. These methods are often used for standardization and validation of other analytical techniques.

Argentometric titration is the most common approach for chloride determination. In this method, a solution of the sample is titrated with a standardized solution of silver nitrate (B79036) (AgNO₃). The reaction forms a precipitate of silver chloride (AgCl). The endpoint can be detected using various methods, including potentiometrically with a silver electrode, which provides a precise determination of the equivalence point. metrohm.comscribd.com The use of an automatic titrator enhances the reproducibility and accuracy of this method. metrohm.com

Another established method is the Volhard method, which is a type of back-titration. canterbury.ac.nz An excess of silver nitrate is added to the sample, and the unreacted silver ions are then titrated with a standard solution of potassium thiocyanate. canterbury.ac.nz This method is particularly useful in acidic conditions. Mercurimetric titration, using mercuric nitrate as the titrant and a colorimetric indicator like diphenylcarbazone, is another option, though less common due to the environmental concerns associated with mercury. nemi.gov

Table 3: Titrimetric Methods for Chloride Quantification

Method Titrant Indicator/Endpoint Detection Principle
Potentiometric Titration Silver Nitrate (AgNO₃)Silver ElectrodeThe potential of the silver electrode changes significantly at the equivalence point as Ag⁺ ions are no longer consumed by Cl⁻. metrohm.com
Volhard Method Potassium Thiocyanate (KSCN)Ferric Ion (Fe³⁺)Back-titration where excess Ag⁺ is titrated with SCN⁻. The endpoint is the formation of the red [Fe(SCN)]²⁺ complex. canterbury.ac.nz
Mohr Method (for neutral pH) Silver Nitrate (AgNO₃)Potassium Chromate (B82759) (K₂CrO₄)Formation of red silver chromate (Ag₂CrO₄) precipitate after all chloride has precipitated as AgCl. epa.gov
Mercurimetric Titration Mercuric Nitrate (Hg(NO₃)₂)DiphenylcarbazoneFormation of a stable, soluble mercuric chloride complex. The endpoint is a blue-violet complex with the indicator. nemi.gov

These methods are described in various official compendia, such as those from AOAC International, and are applicable to a wide range of sample types, including pharmaceuticals and food products. nmkl.orgaoac.orgaoac.orgresource.org

Trace Analysis Techniques for Environmental and Research Matrixes

The detection and quantification of this compound at trace levels are essential for environmental monitoring, pharmacokinetic studies, and understanding its potential interactions in biological systems. This requires highly sensitive analytical techniques capable of measuring low concentrations, often in complex matrices.

For the elemental component, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used for the ultra-trace analysis of chlorine, although it is more commonly applied to metals. More relevant for the intact molecule are chromatographic methods coupled with mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, TOF), offers the high sensitivity and selectivity needed for trace analysis of organic compounds like this compound in environmental and biological samples. ufz.de

X-ray based techniques, such as X-ray Fluorescence (XRF), are powerful for in-situ elemental analysis without extensive sample preparation, though their sensitivity might be limited for very low trace levels compared to MS-based methods. nih.gov For specific environmental applications, such as the analysis of contaminants in water, ion chromatography can be coupled with mass spectrometry or use pre-concentration techniques to achieve very low detection limits for ions like chloride and other potential degradation products. azom.com The development of innovative analytical methods, including suspect and non-target screening using high-resolution mass spectrometry, is a key area of research for identifying and quantifying emerging organic contaminants in various matrices. ufz.de

Table 4: Overview of Trace Analysis Techniques

Technique Target Typical Detection Limit Application Area
LC-MS/MS This compound (intact molecule)pg to ng/LEnvironmental monitoring, biological sample analysis (e.g., plasma, urine), impurity profiling. ufz.de
IC-MS Chloride and other ionic speciesµg/L to ng/LAnalysis of ionic contaminants and degradation products in water and other environmental samples. azom.com
X-Ray Fluorescence (XRF) Chlorine (elemental)ppm rangeIn-situ analysis of elemental composition in solid samples and sediments. nih.gov

The selection of the appropriate trace analysis technique depends on the specific research question, the required sensitivity, the nature of the sample matrix, and the available instrumentation.

Theoretical and Computational Chemistry Investigations of Tiodonium Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

The electronic structure data is crucial for predicting reactivity. frontiersin.org For instance, the HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation. Maps of electrostatic potential could be generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the Tiodonium (B10782380) cation, predicting how it might interact with other reagents. While these methods are powerful, specific published reports detailing the electronic structure and reactivity of Tiodonium chloride through these quantum chemical calculations are currently unavailable.

Density Functional Theory (DFT) Applications for Molecular Geometry and Spectroscopic Prediction

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical investigations. olemiss.edumdpi.com For this compound, DFT calculations would be the primary tool for optimizing the molecular geometry, determining bond lengths, bond angles, and dihedral angles of the ground state structure. nih.gov Various functionals, such as B3LYP or PBE0, combined with appropriate basis sets, would be tested to find the most accurate representation of the molecule. nih.govolemiss.edu

Furthermore, DFT is extensively used for predicting spectroscopic properties. nih.govmdpi.com By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. rsdjournal.org Time-dependent DFT (TD-DFT) would be used to simulate the electronic absorption spectrum (UV-Vis), providing information about electronic transitions. mdpi.com Although DFT is a standard method for characterizing such compounds, specific studies reporting the optimized geometry or predicted spectra for this compound are not found in the surveyed literature.

Molecular Dynamics Simulations of this compound Interactions in Model Systems

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into dynamics, conformational changes, and interactions with a solvent or other molecules. rsc.org An MD simulation of this compound would typically involve placing the ion pair in a simulation box filled with a solvent, such as water, and solving Newton's equations of motion for every atom in the system. nih.govcopernicus.org

These simulations can reveal the structure of the solvation shell around the Tiodonium cation and the chloride anion, the dynamics of solvent exchange, and the stability of the ion pair in solution. epfl.chrsc.org By analyzing the trajectories, properties like the radial distribution function can be calculated to describe the local structure of the solvent around the ions. temple.edu Such simulations are crucial for understanding how the compound behaves in a realistic environment, but published MD studies specifically targeting this compound are not available.

Analysis of Intra- and Intermolecular Bonding and Non-Covalent Interactions

The stability and structure of this compound are governed by a combination of covalent bonds within the Tiodonium cation and ionic and other non-covalent interactions between the cation and the chloride anion. chemistryviews.org Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize these interactions. pdx.edu

NBO analysis would provide information on the hybridization of the sulfur atom and the nature of the carbon-sulfur bonds. It could also quantify the charge on each atom, confirming the ionic nature of the compound. QTAIM and Non-Covalent Interaction (NCI) analysis are powerful tools for visualizing and characterizing weaker interactions, such as hydrogen bonds or van der Waals forces, that might exist between the cation and anion or with surrounding solvent molecules. jussieu.frresearchgate.net Despite the utility of these methods, there are no specific reports applying them to analyze the bonding in this compound. The interaction between diarylhalonium cations and chloride anions has been studied, revealing that for lighter halogens like chlorine, the interaction is non-covalent and likely dominated by electrostatics. pdx.edu

Cheminformatics Approaches for Structure-Property Relationship (SPR) Prediction

Cheminformatics utilizes computational methods to analyze chemical data and develop relationships between a molecule's structure and its physical, chemical, or biological properties. hstalks.comwikipedia.org This is often referred to as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR). wikipedia.org

For this compound, cheminformatics models could be developed to predict properties like solubility, melting point, or toxicity based on a set of calculated molecular descriptors. These descriptors are numerical values derived from the chemical structure, such as topological indices, quantum chemical parameters, or steric and electronic properties. mdpi.comrsc.org Machine learning algorithms can be trained on datasets of known compounds to build predictive models. mpg.de However, building such a model requires a dataset of related compounds with known properties, and no such specific cheminformatics studies focused on this compound or its close analogs appear to have been published.

Mechanistic Research in Biological and Material Science Contexts Non Clinical Focus

Investigations into Enzyme Inhibition Mechanisms (In vitro Studies)

Investigations into the specific enzyme inhibition mechanisms of Tiodonium (B10782380) chloride are not extensively detailed in the reviewed scientific literature. While the compound is classified as an antiseptic, and some antimicrobial agents exert their effects through enzyme inhibition, specific enzyme targets for Tiodonium chloride and its kinetic interactions have not been prominently documented. who.intantibodysociety.org General literature notes that a key toxic effect of certain therapeutic agents on microbial cells can be the interaction with and inhibition of essential enzymes, but direct studies detailing this mechanism for this compound are not specified. researchgate.net

Molecular Interactions with Biomacromolecules and Cellular Components (In vitro)

The precise molecular interactions between this compound and specific biomacromolecules or cellular components have not been fully elucidated in the available research. As a cationic antiseptic, its mechanism might be analogous to other positively charged molecules that interact with negatively charged components of microbial cell walls, such as phospholipids, leading to membrane disruption. ataman-chemicals.com However, direct evidence from in vitro studies, such as molecular docking, protein binding assays, or DNA interaction analyses specifically for this compound, is not sufficiently available to detail a definitive mechanism of interaction with cellular macromolecules.

Studies of Antimicrobial Action Mechanisms in Model Microorganisms (In vitro and in vivo models for mechanistic elucidation)

This compound is recognized as an antiseptic agent with a broad spectrum of activity against various microorganisms. who.intantibodysociety.orgchemicalland21.com The primary mechanism of action for many cationic antiseptics involves the disruption of microbial cell membranes. ataman-chemicals.com At physiological pH, these compounds are positively charged and are attracted to the negatively charged surfaces of bacterial cells. ataman-chemicals.com This interaction can lead to the destabilization and compromised integrity of the cell membrane, causing leakage of intracellular contents and ultimately resulting in cell death. ataman-chemicals.com While this is a general mechanism for the class, the specific sequence of events for this compound has not been exhaustively detailed.

Its effectiveness has been noted in various contexts, including as a germicidal agent in detergents and for controlling root-attacking microbes in soil applications. google.com The compound is listed among numerous antibacterial agents, suggesting its role in reducing or inhibiting the proliferation of bacterial cells. memphis.edugoogle.com

Research AreaFindingOrganism/ModelCitation
Antimicrobial Classification Classified as a topical antiseptic and disinfectant.General who.intantibodysociety.orgchemicalland21.com
Proposed Mechanism Likely acts via disruption of negatively charged bacterial cell membranes, a common mechanism for cationic antiseptics.Bacteria (general) ataman-chemicals.com
Antimicrobial Activity Effective in reducing bacterial survival and proliferation.Bacteria (general) memphis.edugoogle.com
Environmental Application Used to control root-attacking microbes in soil.Soil Microbes google.com

Modulation of Oxidative Stress Pathways in Cellular Models (In vitro)

There is limited direct evidence from in vitro studies demonstrating that this compound modulates specific oxidative stress pathways. While some therapeutic agents are known to generate reactive oxygen species as part of their mechanism, specific studies linking this compound to the modulation of pathways such as the Nrf2/Keap1 axis or the direct generation of ROS in cellular models are not described in the reviewed literature. google.comgoogleapis.com

Research into Biofilm Formation Inhibition Mechanisms in Preclinical Models (e.g., dental plaque models for mechanistic understanding)

Significant research has been conducted on this compound's ability to inhibit the formation of dental plaque, which is a complex biofilm. wikimedia.org Preclinical studies using rat models have consistently shown its efficacy as an antiplaque agent. wikimedia.orguni-marburg.dejax.org

In one study, a mouthrinse containing this compound was found to significantly lower all measured plaque scores—including thickness, area, and dry weight—when compared to a placebo group in rats. researchgate.net Further research demonstrated that twice-daily mouthrinses with this compound at concentrations of 0.1%, 0.2%, and 0.3% were effective at inhibiting plaque formation in rats inoculated with the cariogenic bacteria Streptococcus mutans and Actinomyces viscosus. researchgate.net The 0.3% concentration was noted as being the most consistently effective. researchgate.net

Additional investigations have confirmed that this compound, when used in oral rinses, imparts a significant restriction on the incidence of dental caries and the formation of dental plaque in animal models. researchgate.net Its use was also shown to affect plaque microbiology and the ability of plaque to lower the pH of sugar solutions. researchgate.netwikimedia.org These findings underscore its role in disrupting the development and maturation of dental biofilms.

Study FocusModelKey FindingsCitation
Plaque Inhibition Rat ModelMouthrinse significantly lowered plaque thickness, area, and dry weight compared to placebo. researchgate.net
Anti-Caries & Anti-Plaque Rat ModelRestricted the mean incidence of dental caries and plaque formation. researchgate.net
Plaque Microbiology Rat ModelAffected plaque microbiology and restricted the ability of plaque to lower pH. researchgate.netwikimedia.org
Dose-Response Rat Model (S. mutans, A. viscosus)0.1%, 0.2%, and 0.3% concentrations were effective in inhibiting plaque; 0.3% was most consistent. researchgate.net

Material Science Applications and Surface Interactions (e.g., as an intermediate in organic synthesis for specialized materials)

The use of this compound as a specific intermediate in organic synthesis for the development of specialized materials is not well-documented in the available literature. While diaryliodonium salts as a chemical class have applications in organic synthesis, such as serving as photoacid generators or arylation agents, specific applications of this compound in materials science or as a synthetic intermediate for such purposes are not detailed. google.com

Future Perspectives and Emerging Research Avenues for Tiodonium Chloride in Chemical Science

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known chemical structures to propose novel molecules. nih.gov In the context of Tiodonium (B10782380) chloride, these models could be fine-tuned to explore the vast chemical space around its core structure, generating new analogs with potentially superior properties. Furthermore, AI can aid in retrosynthetic analysis, proposing efficient and novel synthesis pathways for these new compounds. nih.gov

Table 1: Potential Applications of AI/ML in Tiodonium Chloride Research

AI/ML Technique Application to this compound Potential Outcome
Deep Neural Networks (DNNs) Predicting physicochemical properties, bioactivity, and reactivity of novel this compound analogs. mdpi.comresearchgate.net Rapid identification of lead candidates without initial synthesis and testing.
Generative Models (RNNs, GANs) De novo design of new molecules based on the this compound scaffold. nih.gov Discovery of novel compounds with unique properties for various applications.
Retrosynthesis Algorithms Predicting optimal and sustainable synthetic routes for this compound and its derivatives. nih.gov More efficient, cost-effective, and environmentally friendly production methods.

| Natural Language Processing (NLP) | Mining vast scientific literature to uncover hidden relationships and potential new applications. | Accelerating hypothesis generation and identifying new research directions. |

Advancements in High-Throughput Screening for Novel Mechanistic Insights

High-throughput screening (HTS) offers a powerful methodology for rapidly evaluating the properties and activities of this compound and its derivatives against a multitude of biological or chemical targets. researchgate.net The integration of HTS with computational tools like density functional theory (DFT) can provide deep mechanistic insights into its interactions. rsc.org

By employing HTS, researchers can screen libraries of this compound analogs to understand structure-activity relationships (SAR). researchgate.net For instance, screening against panels of bacterial or cancer cell lines could reveal novel therapeutic applications. Orthogonal assays can then be used to confirm hits from HTS and elucidate the molecular mechanisms of action. researchgate.net This combination of large-scale screening and detailed follow-up studies is crucial for unlocking new functionalities and understanding the fundamental chemical biology of this compound. researchgate.net

Table 2: HTS Methodologies and Their Application to this compound

HTS Method Research Focus Expected Mechanistic Insight
Cell-based Assays Screening for antimicrobial or cytotoxic activity against various cell lines. Identification of cellular pathways affected by this compound.
Enzyme Inhibition Assays Testing against a wide range of enzymes to find specific inhibitors. Pinpointing specific molecular targets and understanding inhibitory mechanisms.
Reporter Gene Assays Evaluating the effect on specific gene expression pathways. researchgate.net Uncovering the genetic and signaling pathways modulated by the compound.

| Combinatorial Chemistry Screening | Assessing the outcomes of reactions with a diverse set of reactants. | Discovering novel chemical transformations and catalytic activities. |

Exploration of this compound as a Precursor for Advanced Materials

The unique chemical properties of this compound and related diaryliodonium salts suggest their potential use as precursors or reagents in the synthesis of advanced materials. rsc.orggoogle.com These salts are effective arylating agents, a characteristic that can be exploited to modify surfaces or synthesize complex molecules. rsc.orgdiva-portal.org One patent, for example, lists this compound in the context of methods for generating nanotubes on a surface, highlighting its potential in nanotechnology and materials science. google.com

The reactivity of the iodonium (B1229267) group can be harnessed in polymerization reactions or in the functionalization of materials. For instance, this compound could serve as a photoinitiator in polymerization processes or as a source of aryl radicals for surface modification. Drawing parallels from other metal chlorides like Titanium tetrachloride (TiCl₄), which is a key intermediate in producing titanium dioxide and a reagent in organic synthesis, this compound could be explored for creating thin films or nanoparticles with specific electronic or optical properties. wikipedia.orgairliquide.com

Table 3: Potential Advanced Materials Derived from this compound

Material Type Synthetic Approach Potential Application
Functionalized Nanotubes Surface modification or catalyzed growth using this compound. google.com Electronics, composite materials, sensors.
Specialty Polymers Use as a photoinitiator or monomer in polymerization reactions. Advanced coatings, electronic components, biomedical devices.
Thin Films Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) processes with this compound as a precursor. airliquide.com Semiconductors, optical coatings, protective layers.

| Hybrid Nanocomposites | Integration into polymeric or inorganic matrices via drop casting or self-assembly. cnr.it | Materials with enhanced mechanical, thermal, or electrical properties. |

Interdisciplinary Research with Nanoscience and Supramolecular Chemistry

The convergence of this compound research with nanoscience and supramolecular chemistry opens up exciting possibilities for creating highly organized and functional systems. iranchembook.irreading.ac.uk Supramolecular chemistry, the "chemistry beyond the molecule," focuses on systems held together by non-covalent interactions, such as hydrogen bonds and electrostatic interactions. iranchembook.ir

This compound could be designed as a guest molecule for specific host macrocycles, leading to the formation of stimuli-responsive supramolecular assemblies. nih.gov This could be applied in areas like controlled drug delivery, where the active compound is released in response to a specific trigger. In nanoscience, this compound could be incorporated into nanoparticles, liposomes, or metal-organic frameworks (MOFs) to create nanotheranostics—materials that combine therapeutic and diagnostic functions. reading.ac.uknih.gov The interaction of such functionalized nanomaterials with biological systems, for instance, could be studied for targeted therapies.

Table 4: Interdisciplinary Approaches in this compound Research

Field Concept Potential Application of this compound
Supramolecular Chemistry Host-Guest Chemistry, Self-Assembly. iranchembook.ir Encapsulation for controlled release systems, formation of smart materials, molecular sensors. ox.ac.uk
Nanoscience Nanoparticle Functionalization, Nanotheranostics. nih.gov Development of targeted drug delivery vehicles, contrast agents for medical imaging, antimicrobial nanoparticles.
Biological Chemistry Anion Recognition and Transport. nih.gov Design of synthetic transporters for biological membranes, study of ion channel interactions.

| Photochemistry | Photoswitchable Molecules, Photoinitiators. | Light-controlled activation of this compound's properties for targeted catalysis or therapy. |

Sustainable and Green Chemistry Approaches in this compound Research

Applying the principles of green chemistry to the synthesis and application of this compound is essential for ensuring its long-term viability and minimizing environmental impact. researchgate.netrsc.org Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com

Research into the synthesis of diaryliodonium salts, the class to which this compound belongs, has already identified more sustainable methods. diva-portal.orgrsc.org These include one-pot syntheses that reduce waste and the use of greener, less toxic solvents like ethyl acetate. rsc.org Future research should continue to optimize these processes by focusing on the 12 principles of green chemistry, such as maximizing atom economy, using renewable feedstocks, and designing for degradation. mdpi.com This shift not only addresses environmental concerns but can also lead to more efficient and cost-effective manufacturing processes.

Table 5: Application of Green Chemistry Principles to this compound

Green Chemistry Principle Application in this compound Research
Waste Prevention Developing one-pot synthesis protocols to minimize intermediate purification steps and solvent waste. rsc.org
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity to human health and the environment.
Safer Solvents and Auxiliaries Replacing traditional volatile organic solvents with greener alternatives like water or ethyl acetate. rsc.org

| Catalysis | Employing catalytic reagents in preference to stoichiometric reagents to improve efficiency and reduce waste. diva-portal.org |

Q & A

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer: Use nonlinear regression (e.g., Hill equation) to calculate EC50_{50} values. Apply bootstrap resampling to estimate confidence intervals. For multi-parametric data, employ PCA to identify confounding variables .

Ethical & Reporting Standards

Q. How should researchers document synthetic procedures to ensure reproducibility of this compound studies?

  • Methodological Answer: Follow CONSORT guidelines for experimental reporting. Include step-by-step protocols, exact reagent grades, and equipment specifications (e.g., glovebox O2_2 levels <1 ppm). Deposit synthetic videos in supplementary materials .

Q. What ethical considerations apply when studying this compound’s antimicrobial effects in animal models?

  • Methodological Answer: Adhere to NIH or EU Directive 86/609/EEC for animal welfare. Justify sample sizes via power analysis, and include ethics committee approval numbers in the methods section. Use humane endpoints (e.g., weight loss >20%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.